Pneumocandin C0 vs. Pneumocandin B0: β-1,3-Glucan Synthase Inhibitory Potency in Candida albicans
Pneumocandin C0 demonstrates direct inhibitory activity against β-1,3-glucan synthase derived from Candida albicans, with a reported IC50 range of 0.07-0.5 μg/mL . For direct comparator context, Pneumocandin B0 exhibits IC50 values of 70 ng/mL (0.07 μg/mL) against the same enzyme preparation from C. albicans and 67 ng/mL (0.067 μg/mL) against the Aspergillus fumigatus enzyme [1]. When normalized to consistent mass units, Pneumocandin C0's lower bound potency (0.07 μg/mL) is equivalent to that of Pneumocandin B0, while its upper bound (0.5 μg/mL) represents an approximately 7-fold reduction in potency. However, comparative data on antifungal minimum inhibitory concentrations (MICs) across a broader spectrum of clinically relevant fungal pathogens remain limited in the peer-reviewed primary literature.
| Evidence Dimension | In vitro β-1,3-glucan synthase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.07-0.5 μg/mL |
| Comparator Or Baseline | Pneumocandin B0: 0.07 μg/mL (C. albicans) and 0.067 μg/mL (A. fumigatus) |
| Quantified Difference | Equivalent at lower bound; up to ~7-fold less potent at upper bound |
| Conditions | Cell-free enzyme assay; glucan synthase isolated from Candida albicans |
Why This Matters
This quantitative potency data enables researchers to benchmark Pneumocandin C0 against the well-characterized Pneumocandin B0 when selecting an appropriate reference compound for structure-activity relationship (SAR) studies or in vitro mechanistic investigations of echinocandin action.
- [1] Chen L, Yue Q, Li Y, et al. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate. Applied and Environmental Microbiology. 2015;81(5):1550-1558. View Source
